N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
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Overview
Description
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves the functionalization of the carbazole core. One common method includes the reaction of 2-hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with 2-ethylphenylamine under specific conditions to form the desired amide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .
Scientific Research Applications
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can inhibit DNA synthesis and induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-methyl carbazole-3-carboxamide: Known for its potent anticancer activity.
Polycarbazole derivatives: Used in optoelectronic applications due to their excellent charge transport properties.
Indolo[2,3-a]carbazoles: Investigated for their diverse biological properties and applications.
Uniqueness
N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific structural features, which confer unique photochemical stability and biological activity. Its combination of a carbazole core with an ethylphenyl group and a hydroxyl group makes it particularly versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
84809-07-4 |
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Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C25H20N2O2/c1-2-15-7-3-5-9-21(15)27-25(29)20-13-16-11-12-18-17-8-4-6-10-22(17)26-24(18)19(16)14-23(20)28/h3-14,26,28H,2H2,1H3,(H,27,29) |
InChI Key |
MZUPIDOMFYWHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origin of Product |
United States |
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